molecular formula C9H8N2O3 B1356304 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22245-96-1

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1356304
CAS No.: 22245-96-1
M. Wt: 192.17 g/mol
InChI Key: QJSWPNBVJSANQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound is characterized by the presence of a nitro group at the 7th position and a carbonyl group at the 1st position of the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the nitration of 3,4-dihydroisoquinolin-1(2H)-one. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position.

Another synthetic route involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with ethyl acetoacetate under basic conditions can lead to the formation of this compound. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: The compound can undergo oxidation reactions, where the dihydroisoquinoline ring is oxidized to form isoquinoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.

    Substitution: 7-Substituted-3,4-dihydroisoquinolin-1(2H)-one derivatives.

    Oxidation: Isoquinoline derivatives.

Scientific Research Applications

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer. Its derivatives have shown promise as inhibitors of specific enzymes and receptors.

    Materials Science: The compound and its derivatives are explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Nitroisoquinoline: Lacks the dihydro moiety and has different electronic properties.

    3,4-Dihydroisoquinolin-1(2H)-one: Lacks the nitro group and has different reactivity.

    7-Amino-3,4-dihydroisoquinolin-1(2H)-one: The amino group replaces the nitro group, leading to different chemical behavior.

Uniqueness

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the nitro group and the dihydroisoquinoline ring system. This combination imparts distinct electronic and steric properties, making the compound a valuable scaffold for the development of novel molecules with diverse biological and chemical activities.

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-2,5H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSWPNBVJSANQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522440
Record name 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-96-1
Record name 7-Nitro-3,4-dihydro-2H-isoquinolin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22245-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitro-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cold solution consisting of potassium nitrate (8.2 g, 81.6 mmol) in sulfuric acid (40 mL) was added 1,2,3,4-tetrahydroisoquinolin-1-one (10 g, 68mmol) dropwise over a period of five minutes. The reaction mixture was stirred overnight at room temperature and then poured into ice. The solution was filtered. After washing with water several times, the solid was dried to yield the title compound (9.85 g, 76%).
Name
potassium nitrate
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

KNO3 (348 mg, 3.7414 mmol) was added to a solution of 3,4-dihydro-2H-isoquinolin-1-one (I-23b: 500 mg, 3.4013 mmol) in concentrated H2SO4 (10.2 mL) at 0° C. and the resulting mixture was stirred at room temperature for 3 hours. The reaction was monitored by TLC (80% ethylacetate in hexane). The reaction mixture was quenched in chilled water and extracted with ethylacetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated. The concentrate was crystallized from diethyl ether to afford 400 mg of the product (61.2% yield).
Name
KNO3
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 6
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Customer
Q & A

Q1: What is the significance of the hydroxamic acid function in the context of drug discovery?

A1: Hydroxamic acids, both naturally occurring and synthetic, have garnered significant attention in drug discovery due to their diverse biological and pharmacological properties. Naturally, these compounds are found in microorganisms as siderophores and in plants as benzoxazinoids. Their potential for enhancing therapeutic applications is a key driver in ongoing research. []

Q2: What is the structure of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one and how was it characterized?

A2: this compound (C11H12N2O4) is a novel hydroxamic acid belonging to the isoquinoline family. X-ray crystallography revealed that the heterocyclic ring of this compound adopts a half-chair conformation, and the nitro group is essentially coplanar with the aromatic ring. The crystal structure also highlighted the formation of pseudo-dimers through intermolecular O—H⋯O hydrogen bonds between the molecules. []

Q3: What is the known biological activity of this compound?

A3: Preliminary research indicates that this compound exhibits cytotoxic activity against the human hepatocarcinoma cell line Hep3B. Further studies are needed to fully elucidate its mechanism of action and explore its potential as an anticancer agent. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.